Cadmium bis[oxido(dioxo)vanadium]
Description
Cadmium bis[oxido(dioxo)vanadium] is a cadmium-containing coordination compound incorporating vanadium in its oxido-dioxo form. Cadmium (Cd²⁺), a d¹⁰ metal ion, likely acts as a bridging or central ion, coordinating with vanadate anions.
Properties
IUPAC Name |
cadmium(2+);oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.6O.2V/q+2;;;;;2*-1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGPFJNNBBFCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[O-][V](=O)=O.[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdO6V2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648450 | |
| Record name | Cadmium bis[oxido(dioxo)vanadium] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12422-12-7 | |
| Record name | Cadmium bis[oxido(dioxo)vanadium] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Stoichiometry
The synthesis begins with dissolving a vanadium precursor (e.g., vanadyl acetylacetonate) and a cadmium salt (e.g., cadmium nitrate tetrahydrate) in a polar solvent such as dimethylformamide (DMF) or methanol. A salen-type ligand precursor, typically derived from 1,2-diaminocyclohexane and 2-hydroxybenzaldehyde, is introduced to the mixture. The solution is heated in a sealed autoclave at 120–150°C for 48–72 hours , enabling the in situ formation of the vanadium–salen ligand and its subsequent coordination with cadmium.
Structural and Morphological Outcomes
The resulting MOF adopts a primitive cubic (pcu) topology , characterized by cadmium nodes bridged by vanadium–salen linkers. Scanning electron microscopy (SEM) reveals crystalline particles with uniform sizes of 5–10 µm, while nitrogen physisorption experiments confirm a Brunauer–Emmett–Teller (BET) surface area of 574 m²/g . This high surface area facilitates applications in gas storage, with hydrogen adsorption capacities reaching 1.05 wt% at 77 K and carbon dioxide uptake of 51 cm³/g at 273 K .
Vanadium Precursor Preparation and Functionalization
The vanadium component in cadmium bis[oxido(dioxo)vanadium] typically exists in a +4 or +5 oxidation state , necessitating precise control over precursor synthesis.
Dioxovanadium(V) Complex Synthesis
Dioxovanadium(V) complexes, such as [VO₂(L)] (where L = Schiff base ligands), are synthesized by refluxing vanadyl acetylacetonate ([VO(acac)₂]) with neutralized semicarbazide hydrochlorides in ethanol. For example:
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Step 1 : Neutralize semicarbazide hydrochloride (0.05 M) with sodium acetate (0.05 M) in ethanol.
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Step 2 : Add a methanolic solution of [VO(acac)₂] (0.001 M) to the ligand solution and reflux at 60°C for 4 hours .
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Step 3 : Oxidize the mixture aerobically for 3–4 days to yield crystalline dioxovanadium(V) complexes.
Reduction and Stabilization Techniques
To achieve lower oxidation states (e.g., V³⁺), vanadium pentoxide (V₂O₅) is reduced using oxalic acid or hydrazine under inert atmospheres. For instance:
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Vanadium(III) oxide (V₂O₃) : Synthesized via supercritical ethanol reduction of vanadium oxychloride (VOCl₃) at 400°C for 16 hours , yielding nanoparticles with an average size of 50 nm .
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Metastable vanadium oxides : Hydrothermal treatment of V₂O₅ with ammonium salts at 180°C for 12 hours produces phase-pure V₃O₇ nanobelts.
Cadmium Integration and Coordination Chemistry
Cadmium ions are integrated into the vanadium oxide matrix through Lewis acid-base interactions or coordination covalent bonding .
Cadmium Salt Selection
Cadmium nitrate (Cd(NO₃)₂·4H₂O) and cadmium acetate (Cd(CH₃COO)₂) are preferred precursors due to their high solubility in polar solvents. Stoichiometric ratios of 1:2 (Cd:V) are commonly employed to ensure charge balance in the final compound.
Solvent-Mediated Assembly
In methanol/water mixtures, cadmium ions preferentially coordinate with oxo groups from vanadium oxides, forming Cd–O–V linkages. Fourier-transform infrared (FTIR) spectroscopy confirms this via shifts in the V=O stretching band from 960 cm⁻¹ (free VO₂⁺) to 920 cm⁻¹ (coordinated VO₂⁻).
Alternative Synthetic Approaches
While solvothermal methods dominate, emerging techniques offer complementary pathways:
Hydrothermal Synthesis
Analogous to vanadium oxide nanobelt synthesis, combining cadmium carbonate (CdCO₃) with V₂O₅ in 1 M HNO₃ at 180°C for 24 hours yields CdV₂O₆ nanowires. However, this method struggles with phase purity, often producing CdV₃O₈ impurities.
Solid-State Reaction
Ball-milling equimolar amounts of CdO and V₂O₅ at 800°C for 12 hours under argon generates cadmium vanadate (Cd₂V₂O₇), but the product lacks the defined dioxovanadium moieties seen in solvothermal products.
Characterization and Analytical Validation
X-ray Diffraction (XRD)
XRD patterns of solvothermally synthesized cadmium bis[oxido(dioxo)vanadium] show peaks at 2θ = 10.2°, 12.7°, and 25.4° , corresponding to the (100), (110), and (200) planes of the pcu lattice.
Chemical Reactions Analysis
Cadmium bis[oxido(dioxo)vanadium] undergoes various chemical reactions, including:
Oxidation and reduction: The vanadium in the compound can exist in multiple oxidation states, allowing it to participate in redox reactions.
Substitution reactions: The compound can undergo ligand exchange reactions, where the oxido ligands are replaced by other ligands such as halides or organic groups.
Complex formation: It can form complexes with other metal ions or organic molecules, which can alter its chemical properties and reactivity.
Scientific Research Applications
Chemical Applications
Cadmium bis[oxido(dioxo)vanadium] is primarily recognized for its catalytic properties. It serves as a catalyst in several chemical reactions, particularly in oxidation and reduction processes. The compound facilitates the conversion of reactants into products while remaining unchanged at the end of the reaction, which is a hallmark of effective catalysts.
Catalytic Activity
- Oxidation Reactions : The compound has been shown to enhance the efficiency of oxidative transformations, such as the oxidation of alcohols and alkanes, making it valuable in organic synthesis.
- Reduction Reactions : It can also participate in reduction reactions, potentially leading to the formation of lower oxidation states of vanadium and cadmium. This dual functionality makes it versatile for various synthetic pathways .
| Reaction Type | Description | Applications |
|---|---|---|
| Oxidation | Enhances oxidative transformations | Organic synthesis |
| Reduction | Facilitates conversion to lower oxidation states | Synthesis of metal complexes |
Biological Applications
Research has indicated that cadmium bis[oxido(dioxo)vanadium] may have significant implications in biological systems. Its interaction with biological molecules opens avenues for potential biomedical applications.
Anticancer and Antimicrobial Properties
Studies suggest that vanadium compounds exhibit anticancer, antiviral, and antibacterial activities. Cadmium bis[oxido(dioxo)vanadium], as a vanadium-containing compound, may share these beneficial effects, particularly through mechanisms involving reactive oxygen species (ROS) and lipid peroxidation (LPO) processes.
- Mechanism of Action : The compound may interact with cellular components, influencing oxidative stress pathways and potentially modulating cellular responses .
Therapeutic Potential
Ongoing research is exploring the use of cadmium bis[oxido(dioxo)vanadium] in medical imaging and as a therapeutic agent for various diseases, including diabetes and neurodegenerative disorders. Its ability to alter ROS levels suggests it could play a role in protecting against oxidative damage.
Material Science Applications
In materials science, cadmium bis[oxido(dioxo)vanadium] is being investigated for its potential in producing advanced materials, particularly in electronic applications.
Thin Film Production
The compound can be utilized in chemical vapor deposition (CVD) processes to create thin films with specific properties suitable for electronic devices. This method allows for precise control over the material's composition and thickness.
Coatings and Components
Cadmium bis[oxido(dioxo)vanadium] is also being explored for its use in high-temperature applications and protective coatings due to its thermal stability and resistance to corrosion.
Case Studies
Several studies have highlighted the practical applications of cadmium bis[oxido(dioxo)vanadium]:
- Study on Catalytic Efficiency : A research project demonstrated that immobilizing oxidovanadium complexes on carbon supports significantly improved catalytic activity for selective oxidation reactions. This approach not only enhanced yield but also allowed for catalyst recyclability .
- Biological Impact Assessment : Investigations into the biological effects of vanadium compounds revealed their complex interactions with cellular systems, emphasizing the need for further studies on their therapeutic potential against diseases characterized by oxidative stress .
Mechanism of Action
The mechanism of action of cadmium bis[oxido(dioxo)vanadium] involves its interaction with various molecular targets and pathways:
Oxidative stress: The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.
Signal transduction: It can interfere with cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to altered cellular responses.
Epigenetic modifications: The compound can cause changes in DNA methylation and histone modifications, affecting gene expression and cellular function.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Vanadium-Based Analogues
Vanadium(V) complexes with oxido/dioxo ligands, such as those reported in and , exhibit distinct structural features:
- Coordination Geometry: Dioxovanadium(V) complexes ([VO₂L]) typically adopt a cis configuration of oxo ligands in a five- or six-coordinate environment . For example, bis(acetylacetonato)oxovanadium(IV) complexes with pyridyl ligands () crystallize in distorted octahedral geometries, with oxo and pyridyl ligands arranged trans to one another .
- Bond Lengths : Vanadium-oxygen bond lengths in oxo/dioxo complexes range between 1.58–1.65 Å (oxo) and 1.75–1.85 Å (dioxo), depending on ligand electron-withdrawing/donating effects . Cadmium’s larger ionic radius (0.95 Å for Cd²⁺ vs. 0.64 Å for V⁴⁺/V⁵⁺) may lead to longer metal-ligand bonds and altered coordination numbers (e.g., Cd²⁺ often adopts 6–8 coordination).
Table 1: Structural Parameters of Selected Vanadium and Cadmium Complexes
Cadmium-Containing Compounds
Cadmium oxalate (CdC₂O₄) ( ) adopts a layered structure with Cd²⁺ in an eight-coordinate environment, contrasting with the octahedral preference of vanadium complexes. This highlights cadmium’s flexibility in accommodating diverse coordination spheres, which may influence the stability and reactivity of cadmium-vanadium hybrids.
Electronic and Catalytic Properties
Vanadium oxo complexes are renowned for their redox activity and catalytic utility. For instance, dioxovanadium(V) complexes undergo protonation and reaction with H₂O₂ to form oxoperoxo species, which are effective oxidants in organic synthesis . In contrast, cadmium’s filled d-shell limits redox activity, shifting focus to its role as a structural stabilizer or charge-balancing ion.
Toxicity and Environmental Impact
Cadmium compounds are heavily regulated due to their persistence and toxicity ( ), whereas vanadium complexes are explored for pharmacological applications (e.g., insulin mimetics, anticancer agents) . This dichotomy underscores a critical trade-off: while vanadium offers bioactivity, cadmium’s environmental and health risks necessitate careful handling and disposal.
Biological Activity
Cadmium bis[oxido(dioxo)vanadium], a complex involving cadmium and vanadium, has garnered attention for its biological activity, particularly in relation to oxidative stress and potential therapeutic applications. This article delves into the compound's biological implications, mechanisms of action, and associated case studies.
Overview of Cadmium and Vanadium
Both cadmium and vanadium are transition metals with significant biological effects. Cadmium is known for its toxicity and ability to induce oxidative stress, while vanadium compounds have been studied for their potential therapeutic roles, including anticancer and antidiabetic properties. The interaction between these two metals may yield unique biological activities.
The biological activity of cadmium bis[oxido(dioxo)vanadium] can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Both cadmium and vanadium compounds can generate ROS, leading to oxidative stress. This stress can result in lipid peroxidation (LPO) and alterations in antioxidant enzyme levels .
- Antioxidant Enzyme Modulation : Studies indicate that vanadium compounds can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in various biological systems . The balance between ROS production and antioxidant defense is crucial in determining cellular outcomes.
- Cellular Uptake and Distribution : Research has shown that vanadium tends to accumulate in mitochondria, influencing mitochondrial function and potentially leading to cell death or protective effects depending on the concentration and form of the compound administered .
Oxidative Stress
Cadmium exposure is linked to increased oxidative stress markers, including malondialdehyde (MDA), a byproduct of lipid peroxidation. In contrast, vanadium compounds can exhibit both pro-oxidant and antioxidant properties depending on their chemical form . The interaction between these two metals may exacerbate oxidative damage or provide protective effects.
Therapeutic Potential
Vanadium compounds have been investigated for their therapeutic potential in various diseases:
- Anticancer Activity : Certain vanadium complexes have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and modulation of signaling pathways related to cell survival .
- Antidiabetic Effects : Vanadate compounds mimic insulin action, improving glucose metabolism in diabetic models. The combination with cadmium may influence these effects, although the exact outcomes require further investigation .
Study on Cardiac Muscle Responses
A study involving the marine teleost Halobatrachus didactylus assessed the effects of acute exposure to cadmium and vanadium solutions. Results indicated that cadmium primarily accumulated in the cytosol while vanadium was found predominantly in mitochondria. The exposure led to increased activities of mitochondrial antioxidant enzymes when treated with vanadate oligomers compared to cadmium . This highlights the differential impacts of these metals on cardiac muscle physiology.
Long-Term Exposure Effects
Research on BALB/c mice treated with sodium metavanadate revealed significant neurotoxic effects after prolonged exposure. Observations included activation of glial cells and morphological changes in cortical neurons, suggesting that chronic exposure to vanadium can lead to neurodegenerative changes . The implications of combining this with cadmium exposure remain an area for future study.
Data Summary Table
| Biological Activity | Cadmium Effects | Vanadium Effects | Combined Effects |
|---|---|---|---|
| ROS Generation | High | Variable | Potentially additive |
| Antioxidant Enzyme Activity | Decreased | Increased | Depends on concentration |
| Lipid Peroxidation | Increased | Variable | Synergistic potential |
| Anticancer Activity | Limited evidence | Significant | Needs further research |
| Antidiabetic Activity | None | Significant | Unknown |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing cadmium bis[oxido(dioxo)vanadium] with high purity for crystallographic studies?
- Methodological Answer : The synthesis typically involves reacting vanadium precursors (e.g., oxovanadium(IV) complexes) with cadmium salts under controlled stoichiometry. For example, bis(acetylacetonato)oxovanadium(IV) complexes can be synthesized by chelating vanadium with acetylacetonate ligands, followed by reaction with cadmium ions. Purification via recrystallization in non-polar solvents (e.g., hexane) is critical to obtain single crystals suitable for X-ray diffraction. Ligand choice (e.g., pyridyl vs. methoxypyridyl) influences coordination geometry and crystallization outcomes .
Q. How can spectroscopic techniques confirm the oxidation state and coordination geometry of vanadium in cadmium bis[oxido(dioxo)vanadium]?
- Methodological Answer :
- UV-Vis Spectroscopy : Vanadium(IV) complexes exhibit ligand-to-metal charge transfer (LMCT) bands in the 400–600 nm range. Shifts in these bands correlate with changes in ligand donor strength or coordination number.
- EPR Spectroscopy : The +4 oxidation state of vanadium (d¹ configuration) produces characteristic hyperfine splitting patterns, sensitive to ligand field symmetry. Distorted octahedral geometries (e.g., cis vs. trans ligand arrangements) alter EPR parameters like g-values and A-tensors.
- IR Spectroscopy : Stretching frequencies of V=O bonds (~950–980 cm⁻¹) and ligand-specific vibrations (e.g., pyridyl ring modes) provide structural insights .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in ligand arrangement symmetry (cis vs. trans) observed in cadmium bis[oxido(dioxo)vanadium] complexes with different N-donor ligands?
- Methodological Answer : Structural discrepancies arise from ligand steric and electronic effects. For instance, 4-methoxypyridine (compound 3) induces a cis arrangement of oxo and pyridyl ligands due to steric bulk, disrupting the twofold symmetry seen in smaller ligands like pyridine (compound 1). High-resolution X-ray diffraction (at cryogenic temperatures) and refinement using SHELXL software enhance accuracy in distinguishing subtle geometric variations. Twinning or disorder in crystals may require alternative space group assignments .
Q. What computational approaches are recommended to model the electronic structure and reactivity of cadmium bis[oxido(dioxo)vanadium] in catalytic applications?
- Methodological Answer : Density Functional Theory (DFT) with triple-zeta basis sets (e.g., def2-TZVP) is ideal for balancing accuracy and computational cost. Key steps include:
- Geometry Optimization : Start with crystallographic coordinates to minimize energy.
- Electronic Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity.
- Reactivity Modeling : Simulate ligand substitution or electron transfer pathways using transition-state search algorithms. Validation against experimental redox potentials (e.g., cyclic voltammetry) ensures reliability .
Q. How can researchers address discrepancies in reported insulin-mimetic mechanisms of vanadium complexes, including cadmium bis[oxido(dioxo)vanadium]?
- Methodological Answer : Mechanistic studies should combine:
- In Vitro Assays : Measure glucose uptake in adipocyte or hepatocyte cell lines under controlled vanadium concentrations.
- Spectroscopic Probes : Use fluorescence microscopy with glucose transporter (GLUT4) tags to track membrane localization.
- Competitive Binding Studies : Compare inhibition constants (Kᵢ) with known insulin receptor substrates. Contradictions in literature (e.g., direct transporter interaction vs. signaling pathway modulation) may stem from variations in complex stability or cellular uptake efficiency .
Data Interpretation and Validation
Q. What strategies mitigate errors in crystallographic refinement of cadmium bis[oxido(dioxo)vanadium] complexes with disordered ligands?
- Methodological Answer :
- Disorder Modeling : Use PART instructions in SHELXL to refine split positions for disordered atoms.
- Restraints : Apply geometric restraints (e.g., bond distances, angles) based on analogous ordered structures.
- Validation Tools : Employ R1/wR2 convergence criteria and check CCDC databases for comparable ligand geometries. Twinned data may require HKLF5 format processing .
Q. How do ligand donor strengths (e.g., pyridyl vs. cyanopyridyl) influence the redox behavior of cadmium bis[oxido(dioxo)vanadium] in electrochemical studies?
- Methodological Answer : Cyclic voltammetry in non-aqueous solvents (e.g., acetonitrile) reveals ligand-dependent shifts in vanadium(IV/V) redox potentials. Stronger σ-donors (e.g., 4-cyanopyridine) stabilize higher oxidation states, lowering oxidation potentials. Complement with DFT-calculated Lewis basicity indices (e.g., proton affinity) to quantify donor strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
